Benzyl 2-(3-oxopiperazin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

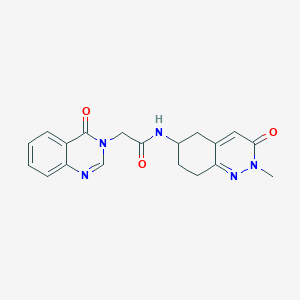

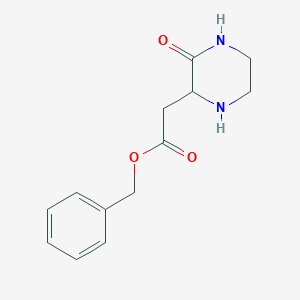

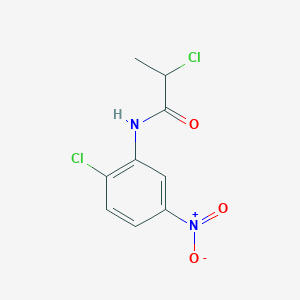

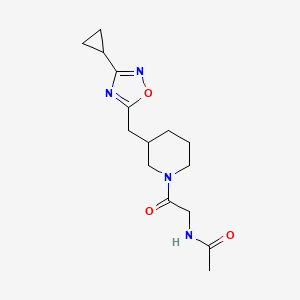

Benzyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C13H16N2O3 . It belongs to the class of organic compounds known as piperazines, which are compounds containing a piperazine ring, a six-member aliphatic ring with two nitrogen atoms at positions 1 and 4 .

Molecular Structure Analysis

The molecular structure of Benzyl 2-(3-oxopiperazin-2-yl)acetate consists of a benzyl group attached to a piperazine ring, which is further connected to an acetate group . The InChI code for this compound is 1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) .Physical And Chemical Properties Analysis

Benzyl 2-(3-oxopiperazin-2-yl)acetate is a solid compound . Its molecular weight is 248.28 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

1,3-Dipolar Cycloaddition Reactions

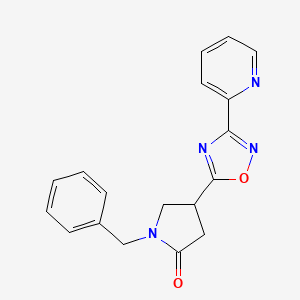

Benzyl 2-(3-oxopiperazin-2-yl)acetate is used in 1,3-dipolar cycloaddition reactions with n-Aryl Maleimides . This reaction results in the formation of a new heterocyclic system – decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazine . This strategy has been successfully applied in pyrrolidine ring annelation to oxomorpholines .

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

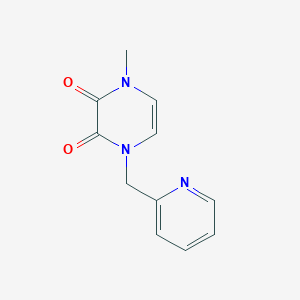

This compound is used in the development of a new NSAID with pronounced anti-inflammatory and analgesic activities and a very low toxicity—(Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) . The main metabolite of piron—(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid is synthesized from Benzyl 2-(3-oxopiperazin-2-yl)acetate .

Synthesis of New Heterocyclic Systems

Benzyl 2-(3-oxopiperazin-2-yl)acetate is used in the synthesis of new polyheterocyclic structures by 1,3-dipolar cycloaddition of azomethine ylides . This provides motivation for creating new polyheterocyclic structures .

Reductive Amination

Alkyl (3-oxopiperazin-2-yl)acetates undergo reductive amination . These compounds might therefore be converted to cyclic azomethine ylides by the action of carbonyl compounds .

Synthesis of Decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazines

The optimum conditions for such interaction were refluxing of the reagents in equimolar amounts in a 1:1 mixture of acetonitrile and toluene . This procedure led to derivatives of a new heterocyclic system – the decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazines .

Metabolic Oxidation

In the course of studying the pharmacokinetic behavior of piron in rats, it was discovered that its metabolite was present in the blood in a concentration comparable with piron and gave the main contribution to its excretion . The methyl group of piron was found to be oxidized to a carboxyl group in the body, which apparently reduces the lipophilicity of piron and accelerates its excretion .

Safety and Hazards

Zukünftige Richtungen

As for future directions, it’s hard to predict without specific context. The compound could be studied further for potential applications in various fields, such as pharmaceuticals, given its piperazine structure. Piperazine derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

Eigenschaften

IUPAC Name |

benzyl 2-(3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHHKCTNDZTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(3-oxo-2-piperazinyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide](/img/structure/B2450310.png)

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)